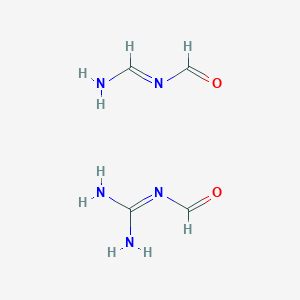
N-(aminomethylidene)formamide;N-(diaminomethylidene)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(aminomethylidene)formamide and N-(diaminomethylidene)formamide are organic compounds that belong to the class of formamides. These compounds are characterized by the presence of a formamide group, which is a functional group consisting of a formyl group attached to an amine. They are known for their versatility in various chemical reactions and applications in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(aminomethylidene)formamide and N-(diaminomethylidene)formamide can be synthesized through several methods. One common method involves the reaction of formic acid with amines under specific conditions. For example, the reaction of formic acid with methylamine can yield N-(aminomethylidene)formamide. The reaction conditions typically involve the use of a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of these compounds often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable .
Análisis De Reacciones Químicas
Types of Reactions
N-(aminomethylidene)formamide and N-(diaminomethylidene)formamide undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert these compounds into their respective amines.
Substitution: They can participate in substitution reactions where the formamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of N-(aminomethylidene)formamide can yield formamide oxides, while reduction can produce methylamine .
Aplicaciones Científicas De Investigación
N-(aminomethylidene)formamide and N-(diaminomethylidene)formamide have a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(aminomethylidene)formamide and N-(diaminomethylidene)formamide involves their interaction with specific molecular targets and pathways. These compounds can act as nucleophiles or electrophiles in various chemical reactions, depending on the reaction conditions. Their ability to form stable intermediates and transition states makes them valuable in synthetic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include N,N-dimethylformamide, N,N-diethylformamide, and N,N-dimethylacetamide. These compounds share similar structural features and chemical properties .
Uniqueness
What sets N-(aminomethylidene)formamide and N-(diaminomethylidene)formamide apart is their unique reactivity and versatility in different chemical reactions. Their ability to participate in a wide range of reactions makes them valuable intermediates in organic synthesis .
Conclusion
N-(aminomethylidene)formamide and N-(diaminomethylidene)formamide are versatile compounds with significant applications in various fields Their unique chemical properties and reactivity make them valuable in scientific research and industrial applications
Propiedades
Número CAS |
493016-59-4 |
|---|---|
Fórmula molecular |
C4H9N5O2 |
Peso molecular |
159.15 g/mol |
Nombre IUPAC |
N-(aminomethylidene)formamide;N-(diaminomethylidene)formamide |
InChI |
InChI=1S/C2H5N3O.C2H4N2O/c3-2(4)5-1-6;3-1-4-2-5/h1H,(H4,3,4,5,6);1-2H,(H2,3,4,5) |
Clave InChI |
IFUOQRDDKUGDHV-UHFFFAOYSA-N |
SMILES canónico |
C(=NC=O)N.C(=O)N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxyethanesulfonic acid](/img/structure/B14232485.png)
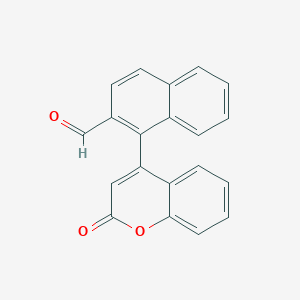


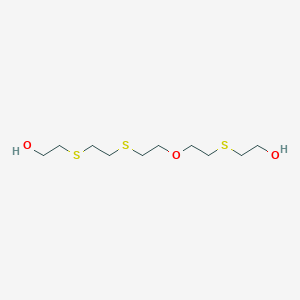
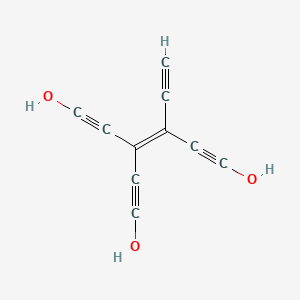


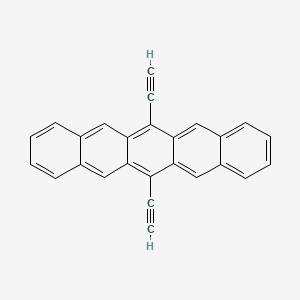
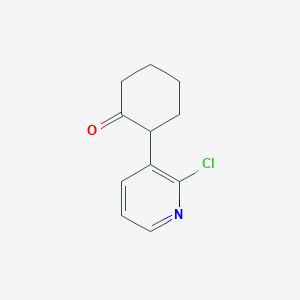
![Cyclohexanone, 2,6-bis[(3-fluoro-4-hydroxyphenyl)methylene]-](/img/structure/B14232540.png)
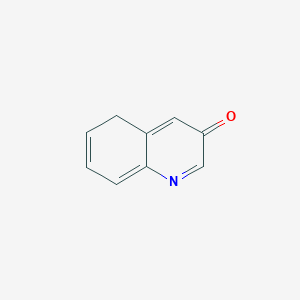
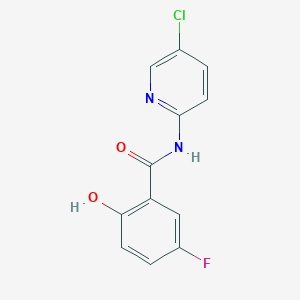
![(1S,2R,5S)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B14232565.png)
